Cas no 104-91-6 (4-Nitrosophenol)

4-Nitrosophenol structure
4-Nitrosophenol structure
Product Name:4-Nitrosophenol
CAS No:104-91-6
Molecular Formula:C6H5NO2
Molecular Weight:123.109401464462
MDL:MFCD00002329
CID:35301
PubChem ID:87573725

4-Nitrosophenol Properties

Names and Identifiers

    • 4-Nitrosophenol
    • p-benzoquinone monoxime
    • nitrosophenol
    • quinone monoxime
    • quinone oxime
    • 1,4-BENZOQUINONE MONOXIME
    • P-NITROSOPHENOL
    • 1-nitroso-4-hydroxy-benzene
    • 4-hydroxynitrosobenzene
    • 4-nitrosobenzyl alcohol
    • 4-Nitrosofenol
    • 4-nitroso-pheno
    • C-nitrosophenol
    • nitroso-4phenol
    • para-nitrosophenol
    • p-Quinone Monoxime
    • Quinomeoxime
    • Phenol,p-nitroso- (6CI,8CI)
    • NSC 3124
    • Aids159812
    • Aids-159812
    • 1,4-Benzoquinone Monoxime (wetted with ca. 40% Water) (unit weight on dry weight basis)
    • p-Quinone Monoxime (wetted with ca. 40% Water) (unit weight on dry weight basis)
    • Nsc3124
    • quinoneoxime
    • p-Chinonmonoxim
    • CAS-104-91-6
    • 2,5-Cyclohexadiene-1,4-dione, monooxime
    • 637-62-7
    • 2, 4-hydroxyimino-
    • CHEMBL3276923
    • DTXSID0075287
    • 4-Nitrosophenol (wetted with ca. 40% Water) (unit weight on dry weight basis)
    • benzoquinone oxime
    • JSTCPNFNKICNNO-UHFFFAOYSA-
    • Quinone 4-oxime
    • EINECS 203-251-6
    • Phenol, p-nitroso-
    • 4-NITROSOPHENOL (WETTED WITH CA. 40% WATER)
    • DTXCID405991
    • 4-07-00-02073 (Beilstein Handbook Reference)
    • SCHEMBL107699
    • InChI=1/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H
    • NSC-3124
    • NITROSOPHENOL, 4-
    • FT-0662579
    • UNII-55EB58H2UP
    • NS00021469
    • 4-Nitrosofenol [Czech]
    • WLN: QR DNO
    • Q27261304
    • CS-0366469
    • mono-nitroso phenol
    • 4-(hydroxyimino)cyclohexa-2,5-dien-1-one
    • NCGC00257216-01
    • 4-Benzoquinone Monoxime
    • MFCD00002329
    • NCGC00249111-01
    • NSC239647
    • p-Chinonmonoxim [Czech]
    • Tox21_303059
    • BRN 2040595
    • FT-0631578
    • 4-NITROSOPHENOL [HSDB]
    • p-Quinone monooxime
    • N0374
    • W-108801
    • CHEMBL104353
    • AKOS006230373
    • HSDB 5362
    • Tox21_201754
    • 4-NITROSOPHENOL [MI]
    • 1,4-Benzoquinone 4-oxime
    • 2,4-dione, monooxime
    • NSC-239647
    • 4-Nitroso-phenol
    • Phenol, 4-nitroso-
    • DTXSID0025991
    • A801099
    • 4-hydroxyimino-cyclohexa-2,5-dien-1-one
    • SCHEMBL232995
    • NSC 239647
    • WLN: L6V DYJ DUNQ
    • 4-Hydroxyimino-2,5-cyclohexadiene-1-one
    • 55EB58H2UP
    • NCGC00259303-01
    • AI3-19026
    • 2,5-Cyclohexadien-1-one, 4-hydroxyimino-
    • benzoquinone monooxime
    • 104-91-6
    • AM86242
    • p-Benzoquinone, monooxime
    • BRN 1856695
    • Quinone monooxime
    • p-Benzoquinone 4-oxime
    • CCRIS 4710
    • D95331
    • AKOS006311740
    • KMGMCLWJFCGWFI-UHFFFAOYSA-N
    • STL453714
    • 1,4-Benzoquinone, 1-oxime-
    • 2,5-Cyclohexadiene-1,4-dione 1-Oxime; 1,4-Benzoquinone 4-Oxime; Quinone Monooxime; NSC 239647;
    • MDL: MFCD00002329
    • InChIKey: JSTCPNFNKICNNO-UHFFFAOYSA-N
    • Inchi: 1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H
    • SMILES: OC1C=CC(=CC=1)N=O

Computed Properties

  • Exact Mass: 123.03200
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 123.032028
  • Heavy Atom Count: 9
  • Complexity: 97.2
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: nothing
  • Tautomer Count: 4
  • Surface Charge: 0
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • LogP: 1.79010
  • PSA: 49.66000
  • Merck: 6642
  • Refractive Index: 1.5423 (estimate)
  • Water Partition Coefficient: <0.1 g/100 mL at 21 ºC
  • Boiling Point: 229.19°C (rough estimate)
  • Melting Point: 132-144 ºC
  • Flash Point: 114.6 °C
  • FEMA: 3546
  • Color/Form: Light yellow acicular crystal
  • Stability/Shelf Life: Stability Flammable. Incompatible with strong oxidizing agents. Explodes when heated, or in contact with acids or alkalies.
  • Solubility: Soluble in ethanol \ ether \ acetone, slightly soluble in water
  • Density: 1.3147 (rough estimate)

4-Nitrosophenol Security Information

4-Nitrosophenol Customs Data

  • HS CODE:2908999090
  • Customs Data:

    China Customs Code:

    2908999090

    Overview:

    2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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